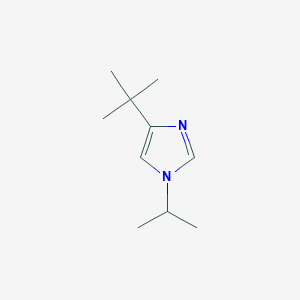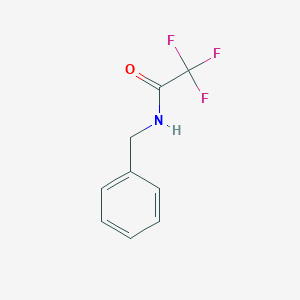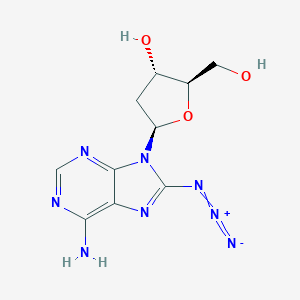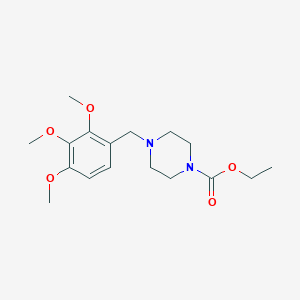
4-Tert-butyl-1-propan-2-ylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-1-propan-2-ylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its isopropyl and tert-butyl substituents, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-1-propan-2-ylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is heated to promote cyclization, leading to the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-1-propan-2-ylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are performed under mild to moderate conditions, often with the aid of catalysts.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4-Tert-butyl-1-propan-2-ylimidazole finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-propan-2-ylimidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
1-Butylimidazole: Similar in structure but with a butyl group instead of isopropyl and tert-butyl groups.
4-tert-Butyl-1H-imidazole: Lacks the isopropyl group, making it less sterically hindered.
1-Methylimidazole: Contains a methyl group, leading to different chemical properties and reactivity.
Uniqueness: 4-Tert-butyl-1-propan-2-ylimidazole is unique due to its specific substituents, which confer distinct steric and electronic properties. These properties influence its reactivity, stability, and interactions with other molecules, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
154385-51-0 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-tert-butyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C10H18N2/c1-8(2)12-6-9(11-7-12)10(3,4)5/h6-8H,1-5H3 |
InChI Key |
HHMQTVVHKVDCNX-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(N=C1)C(C)(C)C |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(C)(C)C |
Synonyms |
1H-Imidazole,4-(1,1-dimethylethyl)-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















